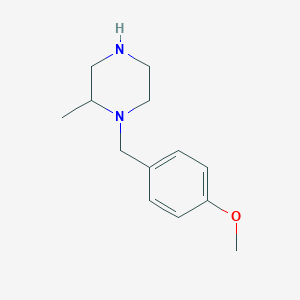

1-(4-Methoxybenzyl)-2-methylpiperazine

Description

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-2-methylpiperazine |

InChI |

InChI=1S/C13H20N2O/c1-11-9-14-7-8-15(11)10-12-3-5-13(16-2)6-4-12/h3-6,11,14H,7-10H2,1-2H3 |

InChI Key |

DPAUGIAIJRNLHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCN1CC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Foundational & Exploratory

Literature review of 2-methylpiperazine derivatives in drug discovery

This guide provides a technical deep-dive into the medicinal chemistry, synthesis, and therapeutic application of 2-methylpiperazine derivatives.[1][2]

Executive Summary: Beyond the Symmetric Core

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics. However, the symmetric, achiral nature of the unsubstituted piperazine ring often presents limitations:

-

Metabolic Vulnerability: The ring carbons are prone to oxidative metabolism (N-dealkylation or ring hydroxylation).

-

Conformational Flop: The ring flips rapidly between chair conformers, potentially reducing binding specificity.

-

Promiscuity: Lack of stereochemical vectors can lead to off-target binding (e.g., hERG channel inhibition).

The introduction of a methyl group at the C2 position (2-methylpiperazine ) breaks this symmetry. It introduces a chiral center, restricts conformational mobility, and sterically hinders metabolic attack. This guide explores how this "magic methyl" effect transforms a generic linker into a high-affinity pharmacophore.

Structural & Conformational Dynamics

The Axial vs. Equatorial Debate

Unlike cyclohexane, where bulky substituents almost exclusively prefer the equatorial position to avoid 1,3-diaxial interactions, 2-methylpiperazine derivatives exhibit complex conformational preferences driven by Allylic (A1,[2]3) Strain .

-

Free Amine: In simple N-alkylated derivatives, the C2-methyl group prefers the equatorial orientation to minimize steric clash.

-

N-Acylated/N-Arylated: When the N1 nitrogen is part of an amide or conjugated system (common in kinase inhibitors), the C2-methyl group often flips to the axial position. This prevents severe steric clash between the methyl group and the carbonyl oxygen or ortho-protons of the aryl ring (A1,3 strain).

Expert Insight: In the design of kinase inhibitors like Avapritinib , this axial preference is not accidental; it is a design feature used to lock the molecule into a bioactive conformation that fits narrow hydrophobic pockets (e.g., the ATP-binding site).

Visualization: Conformational Logic Flow

Figure 1: Decision tree for predicting the conformational preference of the C2-methyl group based on N-substitution.

Therapeutic Case Studies

A. Oncology: Avapritinib (Ayvakit™)

Target: KIT/PDGFRA D842V mutant. Role of 2-Methylpiperazine: Avapritinib contains a chiral (S)-2-methylpiperazine linker.[2]

-

Selectivity: The (S)-methyl group fits into a precise sub-pocket, interacting with the DFG motif (Asp836). The (R)-enantiomer is significantly less potent.

-

Solubility: The piperazine nitrogen serves as a solubilizing group (pKa modulation).

-

Rigidity: The methyl group restricts the rotation of the piperazine ring relative to the pyrimidine scaffold, reducing the entropic penalty of binding.

B. Infectious Disease: Fluoroquinolones (Gatifloxacin & Lomefloxacin)

Target: DNA Gyrase / Topoisomerase IV.[3] Role of 3-Methylpiperazine: Note: In these drugs, the moiety is often referred to as "3-methylpiperazine" because it is attached to the quinolone core at N1, placing the methyl group at position 3 relative to the attachment point.

-

Bioavailability: The methyl group increases lipophilicity compared to unsubstituted piperazine, improving oral absorption.

-

Half-Life Extension: By hindering metabolic oxidation at the ring carbons, the methyl group contributes to a longer half-life (e.g., Lomefloxacin is a once-daily drug).

Comparative Data Table

| Drug | Therapeutic Area | Moiety Configuration | Key Benefit of Methyl Group |

| Avapritinib | Oncology (GIST) | (S)-2-methylpiperazine | Stereoselective binding to DFG motif; conformational lock.[2] |

| Gatifloxacin | Antibacterial | (rac)-3-methylpiperazine | Improved oral bioavailability; metabolic stability. |

| Lomefloxacin | Antibacterial | (rac)-3-methylpiperazine | Extended half-life (once-daily dosing).[2] |

| Trilaciclib | Oncology (CDK4/6) | N-methylpiperazine | Note: Uses N-methyl, not C-methyl.[2] Included for contrast. |

Detailed Experimental Protocols

Protocol A: Resolution of (R)- and (S)-2-Methylpiperazine

While asymmetric synthesis is elegant, optical resolution remains a robust industrial method for generating the chiral building block.

Objective: Isolate (R)-2-methylpiperazine from racemic mixture using L-tartaric acid.

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve 100g of racemic 2-methylpiperazine in 300 mL of water/ethanol (1:5 v/v) at 70°C.

-

Addition: Slowly add a hot solution of L-tartaric acid (150g) in 300 mL ethanol.

-

Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours, then chill to 4°C overnight. The diastereomeric salt (R)-2-methylpiperazine-L-tartrate will crystallize.[2]

-

Filtration: Filter the white solid. (The mother liquor contains the (S)-enriched fraction).

-

Recrystallization: Recrystallize the solid from 90% ethanol to upgrade chiral purity (>99% ee).

-

Free Basing: Dissolve the salt in minimal water and treat with solid KOH pellets until pH > 12. Extract with Dichloromethane (DCM) (3 x 100 mL).

-

Drying: Dry organics over Na2SO4 and concentrate in vacuo to yield (R)-2-methylpiperazine as a waxy solid.

Validation Check:

-

Polarimetry: Check specific rotation

. (R)-isomer should be negative, (S)-isomer positive (solvent dependent). -

Chiral HPLC: Use a Chiralpak AD-H column with Hexane/IPA/Diethylamine mobile phase.[2]

Protocol B: General N-Arylation (Buchwald-Hartwig)

Context: Attaching the chiral piperazine to a heteroaryl halide (common in kinase inhibitors).

-

Setup: In a glovebox, charge a reaction vial with:

-

Aryl halide (1.0 eq)

-

(S)-2-methylpiperazine (1.2 eq)[8]

-

Pd2(dba)3 (2 mol%)

-

BINAP or Xantphos (4 mol%)

-

NaOtBu (1.5 eq)

-

Toluene (0.2 M concentration)

-

-

Reaction: Seal and heat to 100°C for 12 hours.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Visualization: Synthesis of Avapritinib (Simplified)

Figure 2: Simplified synthetic route to Avapritinib highlighting the introduction of the chiral piperazine core.

References

-

FDA Label - Avapritinib (Ayvakit). Clinical Pharmacology and Chemistry.Link

-

Evans, E. K., et al. (2017). "Discovery of Avapritinib: A Potent, Highly Selective Inhibitor of KIT and PDGFRA Mutants." Science Translational Medicine.

-

Beak, P., & Lee, W. K. (1989). "The α-Lithioamine Synthetic Equivalent: Preparation of 2-Substituted Piperazines."[2] Journal of Organic Chemistry.

-

Caron, S., et al. (2018). "Practical Synthetic Routes to Chiral 2-Methylpiperazine Derivatives."[2] Organic Process Research & Development.

-

Andersson, P., et al. (2002). "Gatifloxacin: A New Fluoroquinolone." Drugs.

-

Clayden, J., et al. "Conformational Analysis of Saturated Heterocycles." The Chemistry of Heterocycles.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

- 3. Gatifloxacin Ophthalmic Solution for Treatment of Bacterial Conjunctivitis: Safety, Efficacy and Patient Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Avapritinib-based SAR studies unveil a binding pocket in KIT and PDGFRA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (R)-(-)-2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 8. Piperazines [chemenu.com]

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of the Secondary Amine in 1-(4-Methoxybenzyl)-2-methylpiperazine

Abstract

This document provides a comprehensive guide for the chemical modification of the secondary amine in 1-(4-methoxybenzyl)-2-methylpiperazine, a valuable scaffold in medicinal chemistry. The strategic location of the secondary amine, coupled with the presence of a removable 4-methoxybenzyl (PMB) protecting group on the tertiary amine, allows for selective functionalization, making this molecule a versatile building block in drug discovery programs. We present detailed protocols for common and impactful transformations including acylation, alkylation, arylation, and sulfonylation. Each protocol is accompanied by expert insights into the rationale behind procedural steps, expected outcomes, and troubleshooting advice to ensure reliable and reproducible results. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel bioactive compounds.

Introduction: The Strategic Value of 1-(4-Methoxybenzyl)-2-methylpiperazine

The piperazine ring is a privileged scaffold in modern drug discovery, appearing in a multitude of approved therapeutic agents.[1] Its two nitrogen atoms provide opportunities for tuning physicochemical properties such as solubility and basicity, and for establishing key interactions with biological targets.[1] The unsymmetrical substitution in 1-(4-methoxybenzyl)-2-methylpiperazine offers a distinct advantage: the secondary amine serves as a reactive handle for introducing diverse functionalities, while the PMB group on the other nitrogen allows for either stable protection or subsequent deprotection and further modification. The methyl group at the 2-position introduces chirality, which can be critical for achieving desired pharmacological activity and selectivity.

This guide focuses on the selective functionalization of the N-4 secondary amine, a key step in the elaboration of this scaffold into more complex drug candidates. We will explore four principal classes of reactions: acylation, alkylation, arylation, and sulfonylation, providing detailed, field-tested protocols for each.

General Considerations

Before proceeding with specific protocols, it is crucial to understand the key chemical features of the starting material that influence reaction outcomes.

-

The Role of the 4-Methoxybenzyl (PMB) Group: The PMB group is a widely used protecting group for amines. It is generally stable to a range of reaction conditions, including basic and nucleophilic reagents, making it compatible with the functionalization of the secondary amine. However, it can be cleaved under specific oxidative or acidic conditions, which will be discussed in a later section.[2][3] This orthogonality is a key feature for synthetic strategies requiring sequential functionalization of the two nitrogen atoms.

-

Stereochemistry: 1-(4-Methoxybenzyl)-2-methylpiperazine is a chiral molecule. The protocols described herein are generally applicable to either the racemate or a single enantiomer. It is important to note that the reaction conditions described are not expected to cause racemization at the C-2 position. If a specific stereoisomer is required for the final compound, it is essential to start with the enantiomerically pure starting material.

-

Reagent Purity and Inert Atmosphere: As with many organic reactions, the purity of reagents and solvents is critical for achieving high yields and minimizing side reactions. Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are recommended for many of the described procedures, particularly those involving organometallic reagents or strong bases.

Functionalization Protocols for the Secondary Amine

N-Acylation: Formation of Amides

N-acylation is a robust and widely used reaction to introduce an amide functionality, which can act as a hydrogen bond donor and/or acceptor and can significantly influence the conformation and properties of the final molecule.

Expertise & Experience: The choice of base is critical in N-acylation. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the acid (e.g., HCl) generated during the reaction without competing with the piperazine nucleophile. The use of an acyl chloride or anhydride as the electrophile is common. For less reactive acylating agents, a coupling reagent such as EDC with DMAP can be employed.[4]

Protocol 3.1.1: Acylation with an Acyl Chloride

-

Preparation: To a solution of 1-(4-methoxybenzyl)-2-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) under a nitrogen atmosphere, add triethylamine (1.2 eq).

-

Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of the desired acyl chloride (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Trustworthiness: This protocol typically provides the desired N-acylated product in good to excellent yields (80-95%). The primary impurity is often any excess acyl chloride, which is hydrolyzed during the work-up. If the starting acyl chloride is sensitive to moisture, ensure all glassware is thoroughly dried.

Workflow for N-Acylation

Caption: General workflow for the N-acylation of 1-(4-methoxybenzyl)-2-methylpiperazine.

N-Alkylation: Reductive Amination

Reductive amination is a highly effective method for N-alkylation that avoids the common problem of over-alkylation seen with direct alkylation using alkyl halides.[5][6] This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced in situ.[7]

Expertise & Experience: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for reductive amination as it is mild and selective for the iminium ion over the starting aldehyde or ketone.[6] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE). The addition of a small amount of acetic acid can catalyze the formation of the iminium ion.

Protocol 3.2.1: Reductive Amination with an Aldehyde

-

Preparation: To a solution of 1-(4-methoxybenzyl)-2-methylpiperazine (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous dichloromethane (DCM) (0.1 M) under a nitrogen atmosphere, add acetic acid (1.2 eq). Stir the mixture for 30 minutes at room temperature.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Carefully quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Trustworthiness: Reductive amination is a very reliable reaction, often providing yields greater than 80%. The reaction can sometimes be slow, so allowing it to proceed overnight is common. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be beneficial, provided the starting materials are stable at that temperature.

| Reaction Type | Electrophile | Key Reagents | Solvent | Typical Yield |

| N-Acylation | Acyl Chloride | Triethylamine | DCM | 80-95% |

| Reductive Amination | Aldehyde | NaBH(OAc)₃, Acetic Acid | DCM | >80% |

| Buchwald-Hartwig | Aryl Bromide | Pd₂(dba)₃, Ligand, NaOtBu | Toluene | 70-90% |

| N-Sulfonylation | Sulfonyl Chloride | Pyridine or TEA | DCM | 85-95% |

Table 1: Summary of functionalization reactions for 1-(4-methoxybenzyl)-2-methylpiperazine.

N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperazines.[8] This reaction is highly versatile and tolerates a wide range of functional groups.

Expertise & Experience: The success of the Buchwald-Hartwig reaction is highly dependent on the choice of palladium catalyst, ligand, and base. A common combination is Pd₂(dba)₃ as the palladium source, a biarylphosphine ligand such as XPhos or SPhos, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). The reaction must be carried out under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.

Protocol 3.3.1: Buchwald-Hartwig N-Arylation with an Aryl Bromide

-

Preparation: In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃ (0.02 eq), the appropriate biarylphosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry reaction vessel.

-

Reagent Addition: Add a solution of the aryl bromide (1.0 eq) and 1-(4-methoxybenzyl)-2-methylpiperazine (1.2 eq) in anhydrous toluene (0.1 M).

-

Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and quench with water. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Trustworthiness: While more complex to set up than the other reactions, the Buchwald-Hartwig amination is a reliable method for N-arylation, with typical yields in the range of 70-90%. Catalyst and ligand screening may be necessary to optimize the reaction for a specific aryl halide.

Logical Flow for Functionalization Choice

Caption: Decision tree for selecting the appropriate functionalization protocol.

N-Sulfonylation: Formation of Sulfonamides

The sulfonamide group is a key pharmacophore in many drugs. The reaction of the secondary amine with a sulfonyl chloride is a straightforward and efficient method for its introduction.[9][10]

Expertise & Experience: Similar to acylation, N-sulfonylation requires a base to neutralize the HCl formed. Pyridine can serve as both the base and the solvent, though a combination of a non-nucleophilic base like triethylamine in a solvent like DCM is also very effective. The reaction is typically fast and clean.

Protocol 3.4.1: N-Sulfonylation with a Sulfonyl Chloride

-

Preparation: To a solution of 1-(4-methoxybenzyl)-2-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) under a nitrogen atmosphere, add pyridine (1.5 eq).

-

Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of the desired sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, wash the reaction mixture with 1 M aqueous HCl to remove pyridine, followed by saturated aqueous sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography or recrystallization.

Trustworthiness: N-sulfonylation is a highly reliable transformation, with yields typically in the 85-95% range. The main consideration is the stability of the sulfonyl chloride, which can be moisture-sensitive.

Deprotection of the 4-Methoxybenzyl (PMB) Group

The ability to remove the PMB group is a key advantage of this scaffold, allowing for further functionalization at the N-1 position.

Expertise & Experience: The PMB group is typically cleaved under oxidative conditions or with strong acid. Ceric ammonium nitrate (CAN) is a common oxidant for this transformation.[2] Alternatively, trifluoroacetic acid (TFA) can be used, often at elevated temperatures.[2][3] The choice of method depends on the functional groups present in the rest of the molecule.

Protocol 4.1.1: Oxidative Deprotection with Ceric Ammonium Nitrate (CAN)

-

Preparation: Dissolve the PMB-protected piperazine (1.0 eq) in a mixture of acetonitrile and water (3:1) (0.1 M).

-

Reaction: Cool the solution to 0 °C and add ceric ammonium nitrate (2.5 eq) portion-wise.

-

Reaction Monitoring: Stir the reaction at 0 °C to room temperature for 1-3 hours. The reaction mixture will typically turn from orange/yellow to a lighter color upon completion. Monitor by TLC or LC-MS.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting secondary amine by column chromatography.

Protocol 4.1.2: Acidic Deprotection with Trifluoroacetic Acid (TFA)

-

Preparation: Dissolve the PMB-protected piperazine (1.0 eq) in trifluoroacetic acid (TFA) (0.2 M).

-

Reaction: Heat the reaction mixture to 60-80 °C for 2-6 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and carefully concentrate under reduced pressure to remove the TFA. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

-

Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected piperazine. Further purification by column chromatography may be necessary.

Trustworthiness: Both methods are generally effective. The CAN method is often faster and proceeds under milder temperature conditions, but the reagent is a strong oxidant and may not be compatible with other sensitive functional groups. The TFA method is robust but requires higher temperatures and careful handling of the corrosive acid.

Conclusion

1-(4-Methoxybenzyl)-2-methylpiperazine is a highly adaptable scaffold for the synthesis of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for the selective functionalization of its secondary amine through acylation, alkylation, arylation, and sulfonylation. By understanding the principles behind each reaction and following the detailed procedures, researchers can confidently and efficiently generate novel piperazine derivatives for a wide range of applications in drug discovery and development.

References

-

[Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][8][11][13]triazines. (2022, April 15).]()

Sources

- 1. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Sci-Hub. Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N′-diarylation of piperazine / Tetrahedron Letters, 2000 [sci-hub.box]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 22. reddit.com [reddit.com]

- 23. rsc.org [rsc.org]

- 24. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 27. (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis of sulfonamides incorporating piperazinyl-ureido moieties and their carbonic anhydrase I, II, IX and XII inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. protocols.io [protocols.io]

Application Note: Microwave-Assisted Synthesis & Functionalization of 1-(4-Methoxybenzyl)-2-methylpiperazine

Abstract

This guide details the high-efficiency synthesis and application of 1-(4-Methoxybenzyl)-2-methylpiperazine , a critical intermediate in the development of GPCR ligands, kinase inhibitors, and antihistamines. While the 2-methylpiperazine scaffold offers valuable conformational constraints, its regioselective functionalization is historically challenging due to steric hindrance at the N1 position (adjacent to the methyl group).

We present a validated Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these thermodynamic and kinetic barriers. By leveraging dielectric heating, this protocol reduces reaction times from hours to minutes, improves N1-regioselectivity, and enhances yields in downstream Buchwald-Hartwig couplings.

Strategic Overview: The Regioselectivity Challenge

The 2-methylpiperazine core contains two non-equivalent nitrogen atoms:

-

N1 (Sterically Hindered): Adjacent to the C2-methyl group.

-

N4 (Sterically Accessible): Distal to the methyl group.

Direct alkylation with 4-methoxybenzyl chloride (PMB-Cl) under conventional thermal conditions preferentially alkylates the less hindered N4 position. To synthesize the 1-(PMB)-2-methyl isomer, a protection-alkylation-deprotection strategy is required. Microwave irradiation is critical in Step 2 , providing the necessary energy to force alkylation at the hindered N1 position without prolonged heating that leads to degradation.

Workflow Visualization

The following diagram outlines the synthetic pathway and decision logic.

Figure 1: Strategic workflow for the regioselective synthesis and application of the target scaffold.

Experimental Protocols

Protocol A: Synthesis of 1-(4-Methoxybenzyl)-2-methylpiperazine

Objective: Force alkylation at the hindered N1 position using microwave irradiation.

Materials:

-

Substrate: tert-Butyl 3-methylpiperazine-1-carboxylate (N4-Boc-2-methylpiperazine). Note: Commercially available or synthesized via Boc-protection of 2-methylpiperazine (selectivity >95% for N4 due to sterics).

-

Reagent: 4-Methoxybenzyl chloride (PMB-Cl).

-

Base:

-Diisopropylethylamine (DIPEA). -

Solvent: Acetonitrile (ACN) – High dielectric loss tangent (

) ensures efficient microwave absorption.

Procedure:

-

Preparation: In a 10 mL microwave process vial, dissolve tert-butyl 3-methylpiperazine-1-carboxylate (1.0 mmol, 200 mg) in ACN (3 mL).

-

Addition: Add DIPEA (2.0 mmol, 348 µL) followed by PMB-Cl (1.2 mmol, 163 µL).

-

Sealing: Cap the vial with a PTFE-lined septum.

-

Irradiation: Place in the microwave reactor (e.g., CEM Discover or Biotage Initiator).

-

Temperature: 120 °C

-

Time: 15 minutes

-

Pressure Limit: 250 psi

-

Stirring: High

-

-

Work-up: Cool to RT. Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

-

Boc-Deprotection (One-Pot Variation): Re-dissolve the crude intermediate in DCM (2 mL) and TFA (1 mL). Stir at RT for 30 min (or MW 60 °C for 2 min). Concentrate and neutralize with basic resin or NaOH to obtain the free amine.

Data Comparison:

| Parameter | Conventional Heating (Reflux) | Microwave Protocol |

|---|---|---|

| Temperature | 82 °C (ACN Reflux) | 120 °C |

| Time | 12–16 Hours | 15 Minutes |

| Yield (Step 2) | 65–70% | 88–92% |

| Impurity Profile | Significant thermal degradation | Clean conversion |

Protocol B: Microwave-Assisted Buchwald-Hartwig Coupling

Objective: Functionalize the free N4-amine of the scaffold with an aryl halide. Mechanism: The PMB group on N1 acts as a protecting group, preventing side reactions while the bulky 2-methyl group induces conformational preference.

Materials:

-

Scaffold: 1-(4-Methoxybenzyl)-2-methylpiperazine (from Protocol A).

-

Partner: Aryl Bromide (Ar-Br).[1]

-

Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%).

-

Base: NaOtBu (1.5 equiv).

-

Solvent: Toluene/t-BuOH (5:1) or Dioxane.

Procedure:

-

Inerting: Purge the microwave vial with Argon/Nitrogen.

-

Loading: Add the scaffold (0.5 mmol), Aryl Bromide (0.55 mmol), Base (0.75 mmol), and Catalyst/Ligand.

-

Solvent: Add deoxygenated solvent (2.5 mL). Seal immediately.

-

Irradiation:

-

Temperature: 110 °C

-

Time: 10 minutes

-

Power: Dynamic mode (Max 150 W)

-

-

Analysis: Monitor by LCMS. The reaction is typically complete in <15 mins.

-

Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Protocol C: PMB Deprotection (The Release)

Objective: Remove the PMB group to release the N1-amine for further functionalization or to yield the final drug substance.

Method 1: Acidic Microwave Cleavage (Robust)

-

Reagents: Trifluoroacetic acid (TFA).[2]

-

Conditions: MW 100 °C for 5–10 minutes.

-

Note: Effective for acid-stable substrates.

Method 2: Oxidative Cleavage (Mild)

-

Reagents: Ceric Ammonium Nitrate (CAN) or DDQ.

-

Solvent: ACN/Water (4:1).

-

Conditions: RT stirring (Conventional) or MW 40 °C for 5 min.

-

Mechanism: Oxidative electron transfer generates the radical cation, followed by hydrolysis.

Scientific Validation & Troubleshooting

Mechanism of Microwave Enhancement

The synthesis relies on dipolar polarization . Acetonitrile (Protocol A) and the Piperazine amine are polar species that align with the oscillating electric field.

-

Kinetic Effect: The Arrhenius equation dictates that the reaction rate (

) increases exponentially with temperature. Microwaves allow rapid superheating of solvents above their boiling points in sealed vessels (e.g., ACN at 120°C vs 82°C boiling point). -

Thermodynamic Effect: In Protocol A, the steric bulk of the C2-methyl group creates a high energy barrier for N1-alkylation. The rapid energy transfer provides the activation energy (

) required to access the N1-substituted product efficiently, which is kinetically slow under standard reflux.

Troubleshooting Guide

Figure 2: Decision matrix for troubleshooting microwave reaction parameters.

References

-

Regioselective Synthesis of Piperazines

- Rossi, R., et al. "Selective functionalization of 2-substituted piperazines." Tetrahedron, 2005.

- Context: Establishes the baseline difficulty of N1 vs N4 alkyl

-

Microwave-Assisted Buchwald-Hartwig Coupling

-

Bhosale, V. R., et al. "Efficient Microwave-Assisted Buchwald-Hartwig Coupling for the Synthesis of Piperazine Derivatives."[3] African Journal of Biological Sciences, 2024.

- Context: Demonstrates the reduction of reaction time from 24h to 10 min using microwave irradiation for piperazine aryl

-

-

PMB Protection/Deprotection Strategies

- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."

- Context: Standard reference for PMB stability and cleavage conditions (TFA vs Oxid

-

Microwave Effects in Organic Synthesis

-

General Piperazine Synthesis via Microwaves

-

Yadav, A. R., et al. "Microwave assisted synthesis of some Traditional reactions: Green chemistry approach."[6] Asian Journal of Research in Chemistry, 2020.

- Context: Validates the green chemistry aspects (solvent reduction) of microwave synthesis for heterocycles.

-

Sources

Troubleshooting & Optimization

Technical Support Center: Deprotection of 1-(4-Methoxybenzyl)-2-methylpiperazine

As Senior Application Scientists, we understand that removing a protecting group is a critical step that can significantly impact the yield and purity of your target molecule. The p-methoxybenzyl (PMB) group is a robust and reliable protecting group for amines, but its cleavage requires careful consideration of the substrate and reaction conditions. This guide provides in-depth troubleshooting advice and detailed protocols for the successful deprotection of 1-(4-Methoxybenzyl)-2-methylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the N-PMB group from a piperazine derivative?

There are three primary strategies for cleaving the N-PMB bond, each with distinct advantages and compatibilities:

-

Oxidative Cleavage: This is the most common method for PMB ethers and amines.[1] The electron-rich p-methoxybenzyl group is highly susceptible to oxidation by reagents like Ceric Ammonium Nitrate (CAN) or 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ).[1][2] This method is often fast and efficient under mild conditions.

-

Catalytic Hydrogenolysis: Like a standard benzyl (Bn) group, the PMB group can be removed by catalytic hydrogenation.[2][3] This method uses a metal catalyst, typically Palladium on carbon (Pd/C), and a hydrogen source to cleave the C-N bond.[3][4] It is considered a "green" method due to the clean byproducts (toluene) and ease of catalyst removal.[4]

-

Acid-Catalyzed Cleavage: The PMB group is more acid-labile than the unsubstituted benzyl group and can be cleaved using strong Brønsted or Lewis acids.[2][5] Conditions can range from trifluoroacetic acid (TFA) to Lewis acids like AlCl₃ or POCl₃.[6][7]

Q2: How do I choose the best deprotection method for my specific experiment?

The optimal method depends on the other functional groups present in your molecule and the desired reaction scale.

-

Choose Oxidative Cleavage (CAN/DDQ) if your molecule is stable to oxidants and does not contain other electron-rich aromatic systems that could react.[1] This method is often chemoselective and tolerates many other protecting groups like Boc or benzyl ethers.[6]

-

Choose Catalytic Hydrogenolysis if your molecule contains reducible functional groups (e.g., alkenes, alkynes, nitro groups) that you also want to reduce or if it is sensitive to strong acids or oxidants. Be aware that other benzyl-type protecting groups will also be cleaved.[8]

-

Choose Acid-Catalyzed Cleavage when your molecule is sensitive to oxidation and lacks other acid-labile protecting groups (e.g., Boc, t-butyl esters, silyl ethers).[6][9] This method can be advantageous if catalyst poisoning is an issue for hydrogenolysis.[6]

Troubleshooting Guide: Common Issues and Solutions

Q3: My oxidative deprotection with Ceric Ammonium Nitrate (CAN) is sluggish or incomplete. What's wrong?

An incomplete reaction is a frequent issue that can often be resolved by addressing reagent stoichiometry and reaction conditions.

-

Cause A: Insufficient CAN: The stoichiometry is critical. The reaction requires two equivalents of CAN for each equivalent of the PMB-protected amine.[10]

-

Solution: Ensure you are using at least 2.0, and preferably 2.2-2.5, equivalents of CAN. The distinctive orange-red color of the Ce(IV) solution should fade to a pale yellow as it is consumed; persistent orange color indicates excess CAN, while a rapid fade to yellow may mean more is needed.[10]

-

-

Cause B: Incorrect Solvent System: CAN reactions are typically run in aqueous acetonitrile or other aqueous organic mixtures. The presence of water is necessary for the final hydrolysis step.[10]

-

Solution: A common solvent system is a mixture of acetonitrile and water (e.g., 9:1 or 4:1). If your starting material has poor solubility, consider adding a co-solvent like dichloromethane (CH₂Cl₂).

-

-

Cause C: Low Temperature: While many CAN deprotections proceed at 0 °C or room temperature, a sluggish reaction may benefit from gentle heating.

-

Solution: If the reaction is slow at room temperature, try warming it to 40-50 °C. Monitor carefully by TLC or LC-MS to avoid potential side product formation.

-

Q4: I'm seeing an unexpected byproduct with a higher mass in my CAN deprotection. What is it?

This is a known issue, particularly in related lactam systems, and is likely due to the formation of an N-acyliminium ion intermediate.

-

Cause: The oxidative cleavage of the N-PMB group can generate formaldehyde (from the benzylic methylene) which is then trapped by the newly formed secondary amine, resulting in an N-hydroxymethyl byproduct.[2][11]

-

Solution 1: Add a Scavenger: Including an additive that can trap formaldehyde can suppress this side reaction. Buffering the reaction may also help.

-

Solution 2: Modify Workup: The N-hydroxymethyl adduct is often unstable. An acidic workup can sometimes hydrolyze it back to the desired secondary amine.

-

Q5: My catalytic hydrogenolysis reaction has stalled. Why isn't it going to completion?

Catalyst poisoning is the most common culprit in stalled hydrogenolysis reactions of amines.

-

Cause A: Catalyst Poisoning: Both the substrate and the product amine can coordinate strongly to the palladium surface, inhibiting its catalytic activity.[4] Sulfur-containing functional groups are also potent poisons.[6]

-

Solution 1: Add Acid: Adding a stoichiometric amount of a non-coordinating acid (e.g., HCl, acetic acid) protonates the amine, preventing it from binding to the catalyst and improving activity.[3]

-

Solution 2: Increase Catalyst Loading/Pressure: If poisoning is mild, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) or the hydrogen pressure can help drive the reaction to completion.

-

Solution 3: Use a Different Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective and less prone to poisoning for N-debenzylation reactions.[6]

-

-

Cause B: Inefficient Hydrogen Transfer: If using a transfer hydrogenation source (e.g., ammonium formate, cyclohexene), ensure it is fresh and used in sufficient excess (typically 5-10 equivalents).

Q6: My acid-catalyzed deprotection is cleaving other functional groups. How can I improve selectivity?

The key challenge with acid-catalyzed methods is achieving selectivity over other acid-sensitive groups.

-

Cause: Strong acids like neat TFA can cleave a wide range of protecting groups, including Boc, t-butyl esters, and some silyl ethers.[6][9]

-

Solution 1: Use a Cation Scavenger: The cleavage proceeds via a stable p-methoxybenzyl cation. This electrophile can be trapped by nucleophilic functional groups on your substrate or polymerize. Adding a potent nucleophilic scavenger, such as anisole, thioanisole, or 1,3,5-trimethoxybenzene (TMB), will intercept this cation and prevent side reactions.[6][12]

-

Solution 2: Use Milder/Catalytic Acid: Instead of stoichiometric strong acid, explore milder conditions. A catalytic amount of a strong acid like triflic acid (TfOH) or HCl in a solvent like hexafluoro-2-propanol (HFIP) can be highly effective and more selective.[9][13] Lewis acids like POCl₃ have also been shown to work under mild conditions.[7]

-

Comparative Overview of Deprotection Methods

| Feature | Oxidative Cleavage (CAN) | Catalytic Hydrogenolysis (Pd/C) | Acid-Catalyzed Cleavage (TFA) |

| Reagents | (NH₄)₂Ce(NO₃)₆ (2.2-2.5 eq) | H₂ (gas) or H-donor, Pd/C (cat.) | Trifluoroacetic Acid (TFA) |

| Typical Conditions | MeCN/H₂O, 0 °C to RT | MeOH or EtOH, RT, 1-4 atm H₂ | CH₂Cl₂, RT; often with a scavenger |

| Pros | Fast, high-yielding, orthogonal to many groups (Bn, silyl ethers)[1][6] | "Green" method, easy product isolation, mild conditions[3][4] | Effective for substrates sensitive to oxidation or reduction |

| Cons | Stoichiometric, toxic metal waste, potential for over-oxidation[14] | Can be slow, catalyst poisoning by amines/sulfur[4], reduces other groups (alkenes, Cbz) | Non-selective for other acid-labile groups (Boc, TBS)[9], requires scavenger |

| Key Checkpoint | Ensure >2 eq. of CAN is used[10] | Consider adding acid to prevent catalyst poisoning[3] | Always include a cation scavenger like anisole[6] |

Visualized Mechanisms and Workflows

Mechanism of Oxidative Deprotection with CAN

Troubleshooting Workflow

// Nodes Start [label="Deprotection Issue Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Problems P1 [label="Incomplete Reaction", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; P2 [label="Side Products Formed", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; P3 [label="Difficult Purification", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Causes C1a [label="[CAN] Insufficient Reagent\n[Pd/C] Catalyst Poisoned\n[Acid] Acid too weak"]; C2a [label="PMB Cation Attack\nOver-oxidation\nN-Hydroxymethyl Adduct"]; C3a [label="Metal Salt Residue\nProduct Volatility\nEmulsion in Workup"];

// Solutions S1a [label="Add more reagent\nAdd acid (for Pd/C)\nIncrease temperature", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; S2a [label="Add Cation Scavenger\n(Anisole, TMB)\nModify Workup", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; S3a [label="Aqueous Wash (EDTA)\nUse different workup\n(e.g., filtration, extraction)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> P1; Start -> P2; Start -> P3;

P1 -> C1a [label="Potential Causes"]; C1a -> S1a [label="Solutions"];

P2 -> C2a [label="Potential Causes"]; C2a -> S2a [label="Solutions"];

P3 -> C3a [label="Potential Causes"]; C3a -> S3a [label="Solutions"]; } dot Caption: A logical workflow for troubleshooting common issues.

Detailed Experimental Protocols

Protocol 1: Oxidative Cleavage with Ceric Ammonium Nitrate (CAN)

This protocol describes a general procedure for the deprotection of 1-(4-Methoxybenzyl)-2-methylpiperazine using CAN.

-

Reaction Setup: To a solution of 1-(4-Methoxybenzyl)-2-methylpiperazine (1.0 eq) in a 9:1 mixture of acetonitrile and water (0.1 M concentration), add a magnetic stir bar. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve Ceric Ammonium Nitrate (CAN) (2.5 eq) in a minimum amount of water. Add the bright orange CAN solution dropwise to the stirred substrate solution over 10-15 minutes. The reaction mixture will typically turn a dark brown/red color.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C, warming to room temperature over 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The color of the reaction mixture should fade to a light yellow.[10]

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). Dilute with ethyl acetate and transfer to a separatory funnel. Separate the layers and extract the aqueous phase three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-methylpiperazine can be purified by silica gel column chromatography or distillation.

Protocol 2: Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C)

This protocol is suitable for substrates that are sensitive to oxidation.

-

Reaction Setup: To a solution of 1-(4-Methoxybenzyl)-2-methylpiperazine (1.0 eq) in methanol or ethanol (0.1 M) in a round-bottom flask or hydrogenation vessel, add 10% Pd/C catalyst (10-20 mol% Pd).[3]

-

Acid Addition (Optional but Recommended): To prevent catalyst poisoning, add glacial acetic acid (1.1 eq) to the mixture.

-

Hydrogen Atmosphere: Seal the flask and purge with nitrogen, followed by purging with hydrogen gas. Maintain a positive pressure of hydrogen (1 atm, via a balloon, or higher in a pressure vessel) and stir the reaction vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Reactions can take from 2 to 24 hours depending on the substrate and conditions.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by standard methods. If acid was added, a basic workup will be required to isolate the free amine.

References

-

Arkat USA. Selective removal of the 2-naphthylmethyl protecting group in the presence of p-methoxybenzyl group by catalytic hydrogenation. ARKIVOC. Available from: [Link]

-

Wikipedia. Ceric ammonium nitrate. Available from: [Link]

-

Taylor, M. S. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Available from: [Link]

-

Annadi, K., & Wee, A. G. H. Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: competing formation of N-(hydroxymethyl) δ-lactams. Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/Ceric-ammonium-nitrate-oxidation-of-N-(p-methoxybe-Annadi-Wee/f557297e685f50a86d231e50085d3858682a3928]([Link]

-

Saito, A., et al. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC - NIH. Available from: [Link]

-

Maji, K., et al. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PMC - NIH. Available from: [Link]

-

Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. Available from: [Link]

-

ResearchGate. Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: Competing formation of N-(hydroxymethyl) δ-lactams. Available from: [Link]

-

Radboud Repository. Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Available from: [Link]

-

Ilangovan, A., & Malayappasamy, S. A convenient approach for the deprotection and scavenging of the PMB group using POCl3. RSC Publishing. Available from: [Link]

-

Kiessling Lab. p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Available from: [Link]

-

ResearchGate. Selective removal of the (2-naphthyl)methyl protecting group in the presence of p-methoxybenzyl group by catalytic hydrogenation. Available from: [Link]

-

ePrints Soton. Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Available from: [Link]

- Google Patents. Process for the deprotection of aryl group protected amines employing oxidases.

-

Scholarly Publications Leiden University. Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Available from: [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A convenient approach for the deprotection and scavenging of the PMB group using POCl3 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. WO2008145620A1 - Process for the deprotection of aryl group protected amines employing oxidases - Google Patents [patents.google.com]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 10. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. kiesslinglab.com [kiesslinglab.com]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

Troubleshooting solubility issues of 1-(4-Methoxybenzyl)-2-methylpiperazine in water

The following technical support guide addresses solubility challenges for 1-(4-Methoxybenzyl)-2-methylpiperazine , a lipophilic basic building block often used in medicinal chemistry.

This content is structured as a dynamic troubleshooting center.

Subject: 1-(4-Methoxybenzyl)-2-methylpiperazine (CAS: 59803-92-8 / Analogous Class) Ticket Priority: High (Experimental Stalling) Responder: Dr. A. Vance, Senior Application Scientist[1][2][3][4]

Compound Profile & Physicochemical Reality

Before troubleshooting, we must establish why this compound behaves the way it does.[5][6] You are likely working with a molecule that possesses two distinct faces: a polar, ionizable piperazine core and a lipophilic methoxybenzyl tail.[4][5][6]

-

Key Structural Features:

-

Piperazine Ring: Contains two nitrogen atoms.[1][2][3][4][5][6][7] The secondary amine (N4) is highly basic (pKa ~9.8), while the tertiary amine (N1, attached to the benzyl group) is less basic (pKa ~5.4).[2][4][6]

-

4-Methoxybenzyl Group: Adds significant lipophilicity (LogP ~2.2), drastically reducing water solubility of the neutral form.[2][3][4][5][6]

-

2-Methyl Group: Introduces steric bulk, which can complicate crystal packing (leading to "oiling out") and slightly modulate basicity.[1][2][3][4][5][6]

-

The Core Conflict: In its free base form , this compound is hydrophobic and will not dissolve in neutral water.[4][5][6] It requires protonation (acidification) or solvation assistance (co-solvents) to enter the aqueous phase.[3][4][5][6]

Troubleshooting: Question & Answer

Direct solutions to your current experimental roadblocks.

Issue 1: "I added the solid powder to water, but it floats/clumps and won't dissolve."

Diagnosis: You are likely using the Free Base form of the compound in neutral water (pH 7).[5][6] The Science: At pH 7, the secondary amine is partially protonated, but the lipophilic benzyl group dominates the thermodynamic behavior, preventing solvation.[5][6] The lattice energy of the solid is too high to be overcome by water interactions alone.[5][6]

Solution: Conversion to Salt (In-Situ) You must lower the pH to fully protonate the basic nitrogens.[1][2][3][4][6]

-

Slowly add 1.0 - 2.0 equivalents of 1M HCl or Acetic Acid while stirring.

-

Observation: The solid should dissolve as it converts to the hydrochloride or acetate salt.[3][5][6]

-

Target pH: Ensure final pH is < 5.0 for stability.

Issue 2: "The compound dissolved in acid, but precipitated when I added PBS (pH 7.4)."

Diagnosis: pH-Induced Precipitation (The "Crash Out").[1][2][3][4][5][6] The Science: Phosphate Buffered Saline (PBS) has a strong buffering capacity at pH 7.[1][3][5][6]4. When you add your acidic stock solution to PBS, the pH rises past the compound's pKa.[5][6] The amine de-protonates, returns to its neutral, lipophilic free-base form, and precipitates because its intrinsic solubility at pH 7.4 is likely < 100 µM.[2][4][6]

Solution: The "Shift" Strategy

-

Option A (Low Concentration): Keep the final concentration below the intrinsic solubility limit (typically < 50 µM for this class).[3][5][6]

-

Option B (Co-solvent Spike): Pre-dissolve the compound in DMSO (dimethyl sulfoxide) at 1000x the final concentration.[3][5][6] Add this DMSO stock to the PBS.[5][6] The DMSO helps keep the neutral molecules in solution (up to ~1% DMSO final concentration).[5][6]

Issue 3: "My solution turned into a cloudy oil instead of crystals."

Diagnosis: Liquid-Liquid Phase Separation ("Oiling Out"). The Science: The 2-methyl group lowers the melting point of the compound.[6] When the salt is neutralized, the free base forms.[5][6] If the concentration is high, it separates as a dense oil droplet rather than a crystal lattice because the crystallization kinetics are slow.[5][6]

Solution: Seeding or High-Shear Mixing [1][2][3][4]

-

For Recovery: Add an organic solvent (DCM or Ethyl Acetate) to extract the oil, dry, and re-attempt crystallization with a counter-ion (e.g., Oxalic acid often forms better crystals than HCl for piperazines).[2][4][5][6]

-

For Assay: Sonicate the solution to create a stable emulsion, or switch to a cyclodextrin formulation (see Section 4).

Decision Logic & Workflows

Workflow A: Solubility Optimization Decision Tree

Use this logic flow to determine the correct solvent system for your application.

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental intent.

Quantitative Data & Formulation Guide

Table 1: Estimated Solubility Profile

Values are based on structure-activity relationship (SAR) data for N-benzylpiperazine derivatives.

| Solvent / Medium | Estimated Solubility | Notes |

| Water (pH 7.0) | < 0.5 mg/mL | Insoluble.[1][2][3][4] Free base form dominates.[3][4][5][6] |

| 0.1 M HCl | > 50 mg/mL | Highly Soluble.[3][4][5][6] Forms Dihydrochloride salt.[3][4][5][6] |

| PBS (pH 7.4) | < 0.1 mg/mL | Risk of precipitation.[1][3][4][5][6] |

| DMSO | > 100 mg/mL | Excellent stock solvent.[1][3][4][5][6] |

| Ethanol | > 50 mg/mL | Good organic solvent. |

| 20% HP-β-CD | ~ 5-10 mg/mL | Encapsulates the benzyl tail, enabling neutral solubility.[1][2][3][4] |

Advanced Protocol: Cyclodextrin Formulation

If you require high concentrations (>100 µM) at neutral pH for animal studies or sensitive cell assays, DMSO may be toxic.[1][2][3][4][5][6] Use Hydroxypropyl-beta-cyclodextrin (HP-β-CD) .[2][3][4]

-

Prepare Vehicle: Dissolve 20g of HP-β-CD in 100mL of water (20% w/v).

-

Acidify: Adjust vehicle pH to ~4.0 using dilute HCl.

-

Add Compound: Add 1-(4-Methoxybenzyl)-2-methylpiperazine powder. Vortex.

-

Neutralize: Slowly back-titrate to pH 7.0 using 0.1 M NaOH.

-

Filter: Sterile filter (0.22 µm).

References & Authority

The protocols and chemical properties described above are derived from standard physicochemical principles of piperazine derivatives and authoritative chemical databases.

-

PubChem. 1-(4-Methoxy-2-methylphenyl)piperazine (Analogous Structure & Properties).[1][2][3][4] National Library of Medicine.[3][4][5][6] Available at: [Link][2][3][4][6]

-

SWG Drug. Monograph: Benzylpiperazine (Solubility Data).[1][2][3][4][5][6] (Class-specific solubility behavior).[1][2][3][4] Available at: [Link][1][2][3][4][6]

-

University of Regina. pKa Values of Some Piperazines at Different Temperatures. (pKa reference for piperazine core).[1][2][3][4][5][6][7] Available at: [Link]

Sources

- 1. 1-(4-Methoxy-2-methylphenyl)piperazine | C12H18N2O | CID 10750797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-Methoxyphenyl)piperazine CAS#: 38212-30-5 [m.chemicalbook.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. swgdrug.org [swgdrug.org]

- 6. uregina.ca [uregina.ca]

- 7. 1-Benzylpiperazine(2759-28-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Minimizing side reactions during alkylation of 2-methylpiperazine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the alkylation of 2-methylpiperazine. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction and minimize the formation of unwanted side products. As your Senior Application Scientist, my goal is to provide you with not only the "how" but also the "why" behind these experimental strategies, ensuring your success in synthesizing the desired mono-alkylated 2-methylpiperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the alkylation of 2-methylpiperazine?

The main challenge in the alkylation of 2-methylpiperazine lies in achieving selective mono-alkylation at the desired nitrogen atom. The molecule has two secondary amine groups (N1 and N4) with different steric and electronic environments. The primary side reactions are dialkylation, where both nitrogen atoms are alkylated, and poor regioselectivity, leading to a mixture of N1- and N4-alkylated products.

Q2: How does the methyl group on the piperazine ring influence the reaction?

The methyl group at the C2 position introduces steric hindrance, making the adjacent N1 nitrogen less accessible to bulky electrophiles compared to the N4 nitrogen. This steric effect can be exploited to achieve regioselectivity. Beck et al. (1956) noted that the steric effect of the methyl group favors reaction at the N4 position[1].

Q3: What is the most common strategy to achieve selective mono-alkylation?

The use of a protecting group is a widely employed and effective strategy.[2][3] One of the nitrogen atoms is temporarily blocked, typically with a tert-butoxycarbonyl (Boc) group, allowing for the selective alkylation of the other nitrogen. The protecting group is then removed in a subsequent step.[2]

Q4: Can I achieve mono-alkylation without using a protecting group?

Yes, it is possible, though often more challenging. Strategies include:

-

Stoichiometric control: Using a precise 1:1 molar ratio of 2-methylpiperazine to the alkylating agent can favor mono-alkylation.[2]

-

Use of an excess of piperazine: Employing a large excess of 2-methylpiperazine shifts the equilibrium towards the mono-alkylated product.[1][3]

-

Reductive amination: This method involves reacting 2-methylpiperazine with an aldehyde or ketone to form an iminium intermediate, which is then reduced. This process is highly selective for mono-alkylation.[2][4]

Troubleshooting Guide

This section addresses common issues encountered during the alkylation of 2-methylpiperazine and provides actionable solutions.

Issue 1: High levels of dialkylation product are observed.

| Potential Cause | Troubleshooting Action | Scientific Rationale |

| Incorrect Stoichiometry | Use a 1:1 or less than 1:1 ratio of alkylating agent to 2-methylpiperazine. Alternatively, use a significant excess (3-5 equivalents) of 2-methylpiperazine. | Limiting the amount of the alkylating agent reduces the probability of a second alkylation event. A large excess of the diamine statistically favors mono-alkylation.[1][3] |

| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | Higher temperatures increase the reaction rate, which can lead to over-alkylation. Milder conditions provide better control.[2] |

| Prolonged Reaction Time | Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction once the starting material is consumed or the desired product concentration is maximized. | Allowing the reaction to proceed for too long can promote the formation of the thermodynamically more stable dialkylated product. |

| Inappropriate Solvent | Use a less polar, aprotic solvent. | Polar aprotic solvents like DMF or acetonitrile can facilitate SN2 reactions, potentially leading to faster dialkylation.[2] Experimenting with different solvents is recommended as solvent effects can be complex.[5][6] |

Issue 2: Poor regioselectivity between N1 and N4 alkylation.

| Potential Cause | Troubleshooting Action | Scientific Rationale |

| Steric Hindrance of Alkylating Agent | To favor N4 alkylation, use a bulkier alkylating agent. To favor N1 alkylation, a smaller, more reactive alkylating agent may be necessary, though this can be challenging. | The methyl group on the piperazine ring sterically hinders the N1 position. A larger electrophile will preferentially react at the less hindered N4 position.[1] |

| Protecting Group Strategy | For definitive control, employ a protecting group strategy. Protect one nitrogen, alkylate the other, and then deprotect. | This multi-step approach offers the highest degree of regioselectivity by physically blocking one of the reactive sites.[2][3] |

| Reaction Conditions | Vary the base and solvent. A bulkier, non-nucleophilic base might favor deprotonation at the less hindered N4 position. | The choice of base can influence which nitrogen is deprotonated and thus more nucleophilic. Solvent polarity can also play a role in stabilizing the transition states leading to the different regioisomers.[5][6] |

Issue 3: The reaction is slow or does not go to completion.

| Potential Cause | Troubleshooting Action | Scientific Rationale |

| Insufficiently Reactive Alkylating Agent | If using an alkyl chloride or bromide, consider switching to an alkyl iodide, which is a better leaving group. Adding a catalytic amount of potassium iodide can also be beneficial.[7] | Iodide is a better leaving group than bromide or chloride, leading to a faster SN2 reaction. Catalytic iodide can participate in a Finkelstein-type reaction to generate the more reactive alkyl iodide in situ. |

| Poor Solubility of Reagents | Choose a solvent in which all reactants are soluble. DMF, DMSO, or acetonitrile are common choices for N-alkylation reactions.[2][7] | For a reaction to proceed efficiently, the reactants must be in the same phase. Poor solubility can significantly hinder the reaction rate. |

| Inadequate Base Strength | Use a stronger base if a weaker base like K2CO3 is not effective. However, be mindful that stronger bases can also promote side reactions. | The base is required to deprotonate the piperazine nitrogen, increasing its nucleophilicity. If the base is not strong enough to deprotonate the amine, the reaction will be slow. |

Detailed Protocols

Protocol 1: Selective Mono-N4-Alkylation using Stoichiometric Control

This protocol aims for mono-alkylation at the less sterically hindered N4 position by carefully controlling the stoichiometry of the reactants.

Materials:

-

2-Methylpiperazine

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K2CO3)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 2-methylpiperazine (2.0 g, 20 mmol) in acetonitrile (40 mL), add potassium carbonate (2.76 g, 20 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the alkyl halide (1.0 equivalent, 20 mmol) in acetonitrile (10 mL) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, filter off the solids and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Protocol 2: Reductive Amination for Selective Mono-Alkylation

This protocol is an excellent alternative to direct alkylation and often provides higher yields of the mono-alkylated product.[2][4]

Materials:

-

2-Methylpiperazine

-

Aldehyde or ketone (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

1,2-Dichloroethane (DCE)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 2-methylpiperazine (2.0 g, 20 mmol) in 1,2-dichloroethane (40 mL), add the aldehyde or ketone (1.0 equivalent, 20 mmol).

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.

-

Add sodium triacetoxyborohydride (1.2 equivalents, 24 mmol) portion-wise over 15 minutes.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel.

Visualizing the Reaction and Troubleshooting

Reaction Scheme

Caption: Alkylation of 2-methylpiperazine leading to desired and side products.

Troubleshooting Flowchart

Caption: A troubleshooting flowchart for common alkylation issues.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.

- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). ChemistryOpen.

- Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC. (2024).

- Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry.

- Efficient Methodology for Selective Alkylation of Hydrazine Deriv

- Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox C

- An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. (2018).

- Solvent effects in the reaction between piperazine and benzyl bromide. (2007). Indian Academy of Sciences.

- A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modific

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionaliz

- C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Deriv

- Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit.

- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2018).

- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry.

- Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (1956). University of Florida Digital Collections.

- Process for the N-monoalkylation of piperazine. (1960).

- N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands. (1998). PubMed.

- N-Alkylation of Some Imidazopyridines. (2024). FABAD Journal of Pharmaceutical Sciences.

- Bioorthogonal Reaction of N1‐Alkyl 1,2,4‐Triazinium Salts. (2023). CONICET Digital.

Sources

- 1. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. reddit.com [reddit.com]

Optimizing purification of 1-(4-Methoxybenzyl)-2-methylpiperazine by column chromatography

Topic: Optimizing purification of 1-(4-Methoxybenzyl)-2-methylpiperazine by column chromatography Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)[1][2][3]

Executive Summary

Purifying 1-(4-Methoxybenzyl)-2-methylpiperazine presents a dual challenge common to medicinal chemistry intermediates: the basicity of the secondary amine (N4) causing severe tailing on silica, and the regioselectivity issues arising from the 2-methylpiperazine starting material.[1][2]

This guide provides high-fidelity protocols to eliminate peak tailing, resolve regioisomers (N1 vs. N4 substitution), and prevent on-column degradation of the acid-sensitive p-Methoxybenzyl (PMB) group.[1][2]

Part 1: Troubleshooting Guide

Issue 1: Severe Peak Tailing (Streaking)

Symptom: The product elutes as a broad streak rather than a defined band, contaminating later fractions and reducing recovery.[2]

Root Cause: The secondary amine at the N4 position (

Corrective Action: You must suppress silanol ionization or block these sites with a stronger base.[1][2][3]

-

Protocol A: Mobile Phase Modifier (Standard Silica) Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28%

in-

Why: TEA competes for the silanol sites, effectively "capping" them and allowing the piperazine to partition based solely on polarity.[1][2]

-

Warning: Do not use acetic acid or TFA.[1][2][3] While they improve peak shape in Reverse Phase, in Normal Phase they protonate the amine, causing it to stick irreversibly to the silica.[1][2]

-

-

Protocol B: Amine-Functionalized Silica (Recommended) Switch to an Amino (NH2) or Diol-functionalized stationary phase.[1][2][3]

Issue 2: Inability to Separate Regioisomers

Symptom: The target 1-PMB-2-Me-Pip co-elutes with the byproduct 4-(4-Methoxybenzyl)-2-methylpiperazine .[1][2][3] Root Cause: Both isomers have identical mass and similar polarity.[1][2][3] However, the 1-substituted isomer is sterically hindered by the adjacent 2-methyl group, while the 4-substituted isomer is less hindered.[1][2]

Corrective Action: Exploit the "Steric Exclusion" effect using a shallower gradient.

-

Solvent System: Switch from MeOH/DCM to EtOAc/Hexane (with 1% TEA) .

-

Gradient Profile:

Issue 3: Product Decomposition (PMB Cleavage)

Symptom: Appearance of p-anisaldehyde (aromatic aldehyde smell) or free 2-methylpiperazine in fractions.[1][2][3]

Root Cause: The PMB group is acid-labile.[1][2][3] Standard silica gel is slightly acidic (

Corrective Action:

-

Pre-treatment: Pre-wash the silica column with 3 CV of Hexane containing 2% TEA to neutralize acidity before loading the sample.[1][2]

-

Load Method: Use Liquid Loading (DCM) rather than Solid Loading on silica.[1][2][3] If solid loading is necessary, use Celite or basic alumina, never silica gel, as the solid support.[2]

Part 2: Decision Matrix & Workflows

Workflow: Method Development Strategy

The following diagram illustrates the logical flow for selecting the optimal purification route based on your crude mixture's profile.

Caption: Decision tree for selecting stationary phase and mobile phase modifiers based on solubility and available consumables.

Part 3: Comparative Data & Protocols[1][3]

Table 1: Mobile Phase Modifier Performance

Comparison of modifiers on Standard Silica (40g cartridge, 200mg load)

| Modifier | Peak Shape (Asymmetry Factor) | Resolution (1-PMB vs 4-PMB) | PMB Stability | Notes |

| None | > 2.5 (Severe Tailing) | Poor | Good | Not Recommended. Sample streaks across 10+ CVs. |

| 1% TEA | 1.1 - 1.3 (Sharp) | Excellent | Good | Standard. Requires evaporation of TEA (bp 89°C).[1][2][3] |

| 1% NH4OH | 1.2 - 1.4 (Good) | Good | Excellent | Hard to mix with Hexane; best for DCM/MeOH systems.[1][2][3] |

| 0.1% TFA | 1.0 (Excellent) | N/A | Poor | Avoid. High risk of PMB cleavage; protonates amine (loss of retention).[1][2][3] |

Master Protocol: High-Performance Purification

Objective: Isolate >98% pure 1-(4-Methoxybenzyl)-2-methylpiperazine.

1. Column Preparation:

-

Use a KP-NH (Amine-functionalized) cartridge if available.[1][3][4]

-

If using Standard Silica: Flush column with 3 CV of Hexane:EtOAc:TEA (90:9:1) to deactivate silanols.[1][3]

2. Sample Loading:

-

Dissolve crude oil in minimum volume of DCM.

-

Evaporate solvent gently to obtain a free-flowing powder.[1][3]

-

Load into a solid load cartridge (avoid placing directly on silica bed to prevent band broadening).[1][2][3]

3. Gradient Elution (Normal Phase):

-

Solvent B: Ethyl Acetate (+ 1% TEA if using std silica)[1][2][3]

-

Flow Rate: 40 mL/min (for 40g column)

| Step | Time (CV) | % Solvent B |

| Equilibration | 0 - 3 | 5% |

| Isocratic Hold | 3 - 5 | 5% |

| Linear Ramp | 5 - 20 | 5% -> 60% |

| Wash | 20 - 23 | 100% |

4. Post-Run Processing:

-

Pool fractions containing the first eluting isomer (typically 1-PMB-2-Me due to steric shielding).[1][2][3]

-

Note: If TEA was used, dry the oil under high vacuum for 4 hours to remove residual amine traces.[1][2]

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Reverse Phase (C18) chromatography instead? A: Yes, and it is often superior for removing polar impurities.[2][3] However, you must use a high pH buffer .[2]

-

Protocol: Use 10mM Ammonium Bicarbonate (pH 10) in Water vs. Acetonitrile.[1][2][3]

-

Why: At pH 10, the piperazine is uncharged (free base), ensuring good retention on C18.[1][2] At low pH (formic acid), the molecule is doubly protonated and will elute in the void volume.[1][2]

Q: How do I distinguish the 1-PMB and 4-PMB regioisomers by NMR? A: Look at the methyl doublet.

-

1-PMB-2-Me (Target): The methyl group is closer to the benzyl ring.[1][2] Anisotropy may shift the methyl doublet slightly upfield compared to the 4-isomer.[1][2]

-

NOESY/ROESY: This is the definitive method.[2][3] In the 1-PMB isomer, you will see a strong NOE correlation between the Benzyl -CH2- protons and the Methyl -CH3 protons.[1][2] The 4-PMB isomer will show NOE between Benzyl protons and the ring protons, but not the methyl group.[1][2]

Q: My product turned pink/red on the column. What happened? A: This indicates oxidation of the PMB group or formation of a charge-transfer complex, likely catalyzed by acidic silanols or metal impurities in the silica.[1][2]

-

Fix: Ensure your silica is "Neutral" grade or wash it with TEA as described in the protocol.[2][3] Avoid delaying the column run; purify immediately after synthesis.[1][2][3]

References

-

Biotage. (2023).[1][2][3][4] Strategies for the Purification of Amines.[2][3][4][5][6] Retrieved from [Link][1][2][3]

-

Teledyne ISCO. (2012).[1][2][3] Flash Chromatography Separation of Basic Organic Compounds without Modifier.[2][3] Retrieved from [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009).[1][2][3][7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2][7] Journal of Chemical & Engineering Data.[1][2][3][7] Retrieved from [Link]

-

University of Rochester. (n.d.).[1][2][3] Tips for Flash Column Chromatography: Deactivating Silica.[1][2][3][8] Retrieved from [Link][1][2][3]

Sources

Oxidative deprotection strategies for 1-(4-Methoxybenzyl)-2-methylpiperazine